(1R)-1-(4-nitrophenyl)ethan-1-ol
Overview
Description
(1R)-1-(4-nitrophenyl)ethan-1-ol, also known as 4-nitrophenylethanol, is a nitro alcohol compound with the molecular formula C8H9NO3. It is a colorless, volatile liquid with a characteristic odor. It is used in a variety of scientific and industrial applications, including organic synthesis and the production of pharmaceuticals. It is also used in the laboratory for a variety of experiments and research applications. In
Scientific Research Applications
Multistep Oxidation and Characterization
Research by Zhang et al. (2017) on homo-dinuclear nonlinear complexes, involving derivatives of ethynyl oligophenylamine-bridged diruthenium and diiron complexes, elucidates the potential of (1R)-1-(4-nitrophenyl)ethan-1-ol derivatives in understanding electron transfer mechanisms and oxidation processes within complex molecules. Their work emphasizes the role of this compound in facilitating electron delocalization and oxidation processes, which are crucial in the development of advanced materials and catalysis (Zhang et al., 2017).
Chiral Analysis and Differentiation
Coxon et al. (2004) investigated the differentiation of β-Prochiral protons adjacent to the ether oxygen of chiral esters derived from 2-arylethan-1-ols, demonstrating the use of (1R)-1-(4-nitrophenyl)ethan-1-ol in analytical chemistry to study chiral molecules. This research provides insights into the structural analysis and understanding of chiral molecules, contributing to fields such as pharmaceuticals and fine chemicals (Coxon et al., 2004).
Photochemical Studies and Material Sciences
Okamoto et al. (1987) focused on the photochemical C-P bond cleavage of nitrobenzylphosphonate ions, producing compounds like 1,2-bis(4-nitrophenyl)ethane. This study highlights the application of (1R)-1-(4-nitrophenyl)ethan-1-ol derivatives in photochemistry and the development of photolabile protecting groups, which are pivotal in the synthesis of complex organic molecules and materials science (Okamoto et al., 1987).
Advanced Polymers and Optical Storage
Meng et al. (1996) synthesized copolymers incorporating nitrophenyl derivatives, exploring their application in reversible optical storage. The research underscores the role of (1R)-1-(4-nitrophenyl)ethan-1-ol in the development of advanced polymers with potential applications in data storage and optoelectronics (Meng et al., 1996).
Nonlinear Optical Properties
Babgi et al. (2018) studied "Rigid-Rod" Bis-Alkynyl Ruthenium Complexes to assess their nonlinear optical properties. The incorporation of (1R)-1-(4-nitrophenyl)ethan-1-ol derivatives in such complexes demonstrates the compound's utility in exploring and enhancing nonlinear optical properties for applications in optoelectronics and photonics (Babgi et al., 2018).
properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJFHXYELTYDSG-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-nitrophenyl)ethan-1-ol |
Synthesis routes and methods I
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